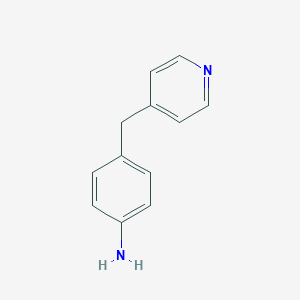

4-(4-Pyridylmethyl)aniline

Overview

Description

4-(4-Pyridylmethyl)aniline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(4-Pyridylmethyl)aniline, also known as N-(4-pyridylmethyl)aniline, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structure features a pyridine ring, which is known for its diverse interactions in biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : CHN

- CAS Number : 27692-74-6

- Molecular Weight : 198.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Ion Channel Modulation : Research indicates that derivatives of pyridylmethyl anilines can act as inhibitors of ion channels, particularly in mosquito species like Aedes aegypti. These compounds disrupt the excretory functions in mosquitoes, potentially serving as insecticides against vector-borne diseases such as Zika and dengue fever .

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential applications in treating infections.

- Chelation Properties : The compound may also function as a chelating agent, binding to metal ions and potentially facilitating detoxification processes in biological systems. This property is particularly relevant in contexts such as heavy metal poisoning .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Inhibition of Ae. aegypti | Disruption of ion channel function | |

| Antimicrobial effects | Inhibition of bacterial growth | |

| Metal ion chelation | Potential detoxification |

Case Study 1: Insecticidal Properties

A study focused on the synthesis and evaluation of novel pyridylmethyl anilines revealed that certain derivatives exhibited potent insecticidal activity against mosquito larvae. The mechanism was linked to their ability to inhibit the AeKir1 ion channel, crucial for maintaining ionic balance in mosquito renal tubules .

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on various bacterial strains showed that this compound could significantly reduce bacterial proliferation. The compound's activity was compared with standard antibiotics, indicating a promising role as an alternative antimicrobial agent.

Case Study 3: Environmental Applications

Research has explored the use of this compound as a chelating agent for heavy metals in contaminated environments. The compound's ability to bind with toxic metal ions suggests its potential utility in bioremediation strategies aimed at mitigating heavy metal pollution .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate absorption with potential bioaccumulation risks due to its lipophilic nature. Toxicological assessments have shown that while the compound is effective at low concentrations, higher doses can lead to adverse effects such as irritation to the respiratory system and skin .

Properties

IUPAC Name |

4-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXYYQHVDJMIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308562 | |

| Record name | 4-(4-pyridylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27692-74-6 | |

| Record name | 27692-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-pyridylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.